![molecular formula C12H14BrNO B1456949 4-Bromo-2-(pentyloxy)benzonitrile CAS No. 1191055-82-9](/img/structure/B1456949.png)
4-Bromo-2-(pentyloxy)benzonitrile
Overview
Description
“4-Bromo-2-(pentyloxy)benzonitrile” is a biochemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(pentyloxy)benzonitrile” consists of a benzene ring with a bromine atom, a pentyloxy group, and a nitrile group attached . The exact 3D structure can be computed from the molecular formula .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-2-(pentyloxy)benzonitrile” is predicted to be 345.2±22.0 °C .Scientific Research Applications
Molecular Structure Characterization
4-Bromo-2-(pentyloxy)benzonitrile can be used in the study of molecular structures through techniques like Density Functional Theory (DFT). Researchers can calculate wavenumbers to support experimental analysis of vibrational modes, which is crucial for understanding the molecular geometry and behavior of chemical compounds .
Dielectric Studies
This compound’s dielectric properties, such as dielectric constant at various frequencies and relaxation time, can be determined to understand its behavior in different media. These studies are essential for applications in electronics and materials science where dielectric materials are used .
Nonlinear Optical (NLO) Material Research
4-Bromo-2-(pentyloxy)benzonitrile can be explored for its potential as an organic nonlinear optical crystal. Its optical behavior, such as UV cutoff wavelength and bandgap, can be studied to assess its suitability for NLO applications. This is significant for developing materials for laser technology and photonics .
Biological Activity Analysis
The compound can be investigated for its biological activities. Molecular docking studies can be performed to explore interactions with biological targets, such as enzymes or receptors. This is particularly relevant in the field of drug discovery and pharmaceutical research .
Thermodynamic Property Assessment
Understanding the thermodynamic properties like enthalpy and entropy of 4-Bromo-2-(pentyloxy)benzonitrile is vital for its application in chemical process design and optimization. These properties help predict how the compound will behave under different temperature and pressure conditions .
Chemical Synthesis and Reagent
4-Bromo-2-(pentyloxy)benzonitrile serves as a precursor or reagent in various chemical syntheses. It can be used to produce other complex molecules through reactions involving bromination or nitrile group transformations. This is crucial for synthetic chemistry and the development of new materials .
Future Directions
properties
IUPAC Name |
4-bromo-2-pentoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERVAFNJHNURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pentyloxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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